internalin

Host-pathogen interaction Receptor-ligand binding Cell invasion assay

Internalin A (InlA) is the ONLY internalin family member that binds human E-cadherin (CDH1) to mediate intestinal epithelial cell entry—a function not compensated by InlB (Met receptor), InlC (cell-to-cell spread), or InlF (vimentin). Its 1.50 Å crystal structure provides the most complete template for rational inhibitor design. Recombinant InlA-based delivery systems achieve a quantifiable 1000-fold enhancement of Caco-2 invasion. For E-cadherin binding, host-cell invasion, and oral DNA vaccine delivery studies, substituting InlA with any other internalin yields fundamentally different receptor engagement and experimental outcomes. Insist on certified InlA.

Molecular Formula C102H117ClCoN5O19
Molecular Weight 0
CAS No. 139948-71-3
Cat. No. B1178846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameinternalin
CAS139948-71-3
Synonymsinternalin
Molecular FormulaC102H117ClCoN5O19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Internalin (InlA) CAS 139948-71-3: Understanding the Prototype L. monocytogenes Invasion Protein for Host-Pathogen Research


Internalin (InlA, CAS 139948-71-3) is a surface-anchored virulence protein of Listeria monocytogenes, representing the prototypical member of the internalin multigene family characterized by an N-terminal leucine-rich repeat (LRR) domain [1]. InlA is an approximately 800-amino-acid protein that mediates bacterial adhesion and invasion of host intestinal epithelial cells through specific, high-affinity binding to human E-cadherin (CDH1) [2]. First identified and sequenced in 1991, InlA remains the most extensively characterized internalin family member and serves as the primary reference standard for studies of L. monocytogenes host-cell entry mechanisms [3]. For procurement and experimental design, it is critical to distinguish InlA from InlB and other internalin family members, as each possesses distinct receptor specificities, host tropisms, and biological roles despite structural homology.

Why InlA Cannot Be Substituted by InlB or Other Internalin Family Members in Host-Pathogen Studies


Despite sharing the characteristic LRR structural fold, internalin family proteins exhibit profound functional divergence that precludes generic substitution. InlA binds human E-cadherin with species-specific recognition determined by Pro16 of hEC1, whereas InlB engages the hepatocyte growth factor receptor Met (c-Met) [1]. InlC, a secreted internalin of only 30 kDa, promotes cell-to-cell spread rather than initial entry, while InlF targets vimentin for blood-brain barrier traversal [2]. Transcriptional regulation further differentiates these proteins: inlA transcription is dually controlled by both PrfA and σB, inlC depends solely on PrfA, and inlC2/inlD are regulated exclusively by σB [3]. Critically, InlA alone enables L. monocytogenes to cross the intestinal barrier, a function not compensated by InlB or other family members [4]. Therefore, substituting InlA with any other internalin—even the structurally similar InlB—will yield fundamentally different receptor engagement, signaling outcomes, and experimental results.

Quantitative Comparator Evidence for InlA (CAS 139948-71-3): Differentiating Receptor Specificity, Function, and Regulation


Receptor Specificity: InlA Binds Human E-Cadherin, InlB Binds Met

InlA demonstrates exclusive, species-specific binding to human E-cadherin (hEcad), whereas InlB binds the hepatocyte growth factor receptor Met. The specificity is absolute: InlA does not bind Met, and InlB does not bind E-cadherin [1]. The binding strength difference between InlA-hEcad and InlA-mEcad is quantifiable via MM/GBSA free energy calculations [2].

Host-pathogen interaction Receptor-ligand binding Cell invasion assay

In Vivo Functional Requirement: InlA is Essential for Intestinal Barrier Crossing

InlA alone is necessary and sufficient for L. monocytogenes traversal of the intestinal epithelial barrier in vivo. Deletion of inlA abrogates intestinal invasion, whereas deletion of inlB does not impair intestinal barrier crossing [1]. In contrast, placental barrier traversal requires the conjugated action of both InlA and InlB [2].

In vivo pathogenesis Intestinal barrier Knockout model

Transcriptional Regulation: Differential Control of Internalin Genes by PrfA and σB

Quantitative reverse transcription-PCR analysis of eight internalin genes (inlA, inlB, inlC, inlC2, inlD, inlE, inlF, inlG) in L. monocytogenes 10403S and isogenic ΔprfA, ΔsigB, and ΔsigBΔprfA strains revealed that inlA and inlB are dually regulated by both PrfA and σB, whereas inlC is exclusively PrfA-dependent, and inlC2/inlD are exclusively σB-dependent [1].

Gene regulation qRT-PCR Transcription factors

Engineered InlA Variant (mInlA) Enables Murine Cell Invasion: A Quantified Gain-of-Function

Native InlA does not bind murine E-cadherin, limiting its use in mouse models. A mutated form of InlA (mInlA) engineered to recognize murine E-cadherin confers a 1000-fold increase in invasion efficiency in Caco-2 cell gentamycin survival assays compared to wild-type L. lactis controls [1]. Additionally, mInlA-expressing L. lactis achieves a 10-fold increase in plasmid transfer efficiency in vitro [2].

Protein engineering Host tropism In vitro invasion assay

Structural Resolution: High-Resolution Crystal Structures Enable Rational Engineering

The functional domain of InlA has been solved at 1.50 Å resolution in the uncomplexed state and at 1.60 Å resolution in complex with the N-terminal domain of human E-cadherin (hEC1) [1]. More recently, an InlA-nanobody complex was solved at 1.53 Å resolution [2]. In contrast, structural data for other internalin family members are less complete: InlF has been solved at 1.91 Å resolution, but functional complexes for InlC, InlD, InlE, InlG, InlH, and InlJ are not available at comparable resolution in public databases.

X-ray crystallography Structural biology Protein-ligand complex

Amino Acid Length and Domain Architecture Distinguish InlA from Internalin Paralogs

InlA is the largest characterized internalin protein at approximately 800 amino acids, containing an N-terminal LRR domain, an inter-repeat (IR) region, and a C-terminal LPXTG cell wall anchoring motif [1]. In contrast, InlB is 630 amino acids, InlC is only 297 amino acids (approximately 30 kDa), and InlC2, InlD, InlE, and InlF range from 499 to 821 amino acids [2]. InlC lacks the C-terminal anchoring domain and is secreted rather than surface-anchored [3].

Protein size Domain organization Gene family

Optimal Research and Procurement Applications for InlA (CAS 139948-71-3) Based on Comparative Evidence


Human Intestinal Epithelial Invasion Studies Requiring E-Cadherin Specificity

InlA is the definitive choice for studies of L. monocytogenes intestinal epithelial cell invasion. Unlike InlB (which targets Met) or InlC (which facilitates cell-to-cell spread), only InlA engages human E-cadherin to mediate the initial adhesion and internalization step [1]. InlA's functional domain alone is sufficient to promote internalization in Caco-2 and other E-cadherin-expressing cell lines [2].

In Vivo Studies of Intestinal Barrier Breaching in Humanized Mouse Models

InlA is essential for crossing the intestinal barrier in vivo, a function not compensated by InlB or other internalins [1]. Researchers using humanized mouse models expressing human E-cadherin must use InlA-competent L. monocytogenes strains to achieve gut translocation. In standard murine models where native InlA is non-functional, engineered mInlA variants conferring murine E-cadherin recognition are required [2].

Structure-Guided Drug Discovery Targeting the InlA-hEcad Interface

With high-resolution crystal structures of InlA alone (1.50 Å) and in complex with hEC1 (1.60 Å) [1], InlA provides the most complete structural template for rational inhibitor design against L. monocytogenes host-cell entry. The defined Pro16 interaction pocket on hEcad represents a validated druggable interface [2]. Comparable structural detail is not available for InlB-Met or other internalin-receptor complexes.

Mucosal Vaccine and DNA Delivery Vehicle Engineering

Recombinant Lactococcus lactis expressing mInlA achieves 1000-fold enhanced invasion of Caco-2 cells and 10-fold increased plasmid transfer efficiency compared to non-invasive controls [1]. This quantifiable gain-of-function makes InlA-based systems a preferred platform for oral DNA vaccine delivery targeting intestinal epithelial cells, outperforming FnBPA-based alternatives that require fibronectin bridging [2].

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